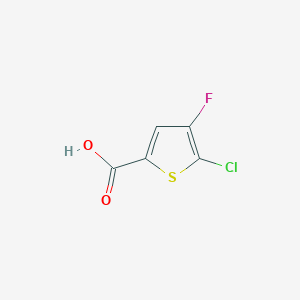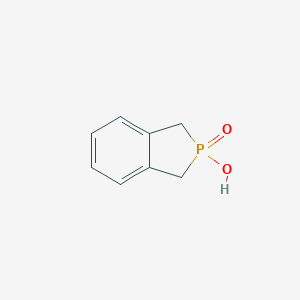
2-Hydroxyisophosphindoline-2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyisophosphindoline-2-oxide is a chemical compound with the molecular formula C8H9O2P. It is also known as 2,3-Dihydro-2-hydroxy-1H-isophosphindoline 2-oxide. This compound is characterized by its unique structure, which includes a phosphindoline ring with a hydroxyl group and an oxide group attached. It has a melting point of 156-158°C and a predicted boiling point of 458.8±35.0°C .
Preparation Methods
The synthesis of 2-Hydroxyisophosphindoline-2-oxide typically involves the reaction of a phosphinic derivative with an alkyne derivative in the presence of a rhodium (Rh) or ruthenium (Ru) catalyst and an oxidant . This intramolecular annulation process is efficient and yields the desired product with high purity. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Hydroxyisophosphindoline-2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced phosphindoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
2-Hydroxyisophosphindoline-2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Hydroxyisophosphindoline-2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2-Hydroxyisophosphindoline-2-oxide can be compared with other similar compounds, such as 2-oxindole and related heterocycles. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, 2-oxindole is known for its role in the synthesis of natural products and pharmaceuticals, while this compound has unique applications in both chemistry and biology .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
Properties
Molecular Formula |
C8H9O2P |
|---|---|
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2-hydroxy-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C8H9O2P/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,9,10) |
InChI Key |
XSEQOZWTNIHWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CP1(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


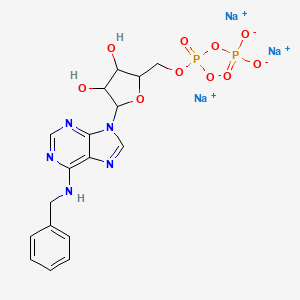
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
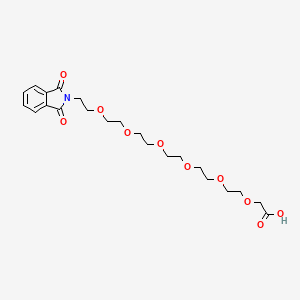
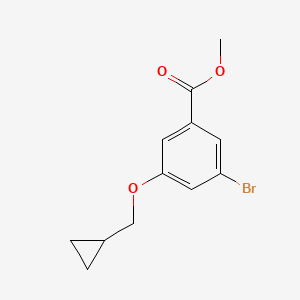
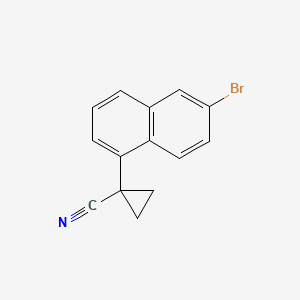




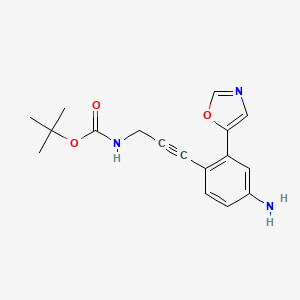

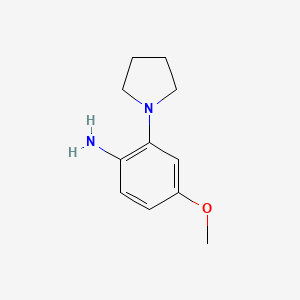
![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)
